molecular formula C18H15BrN4O4 B4377544 N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4377544
M. Wt: 431.2 g/mol
InChI Key: YECRMXXNPMNBHJ-UHFFFAOYSA-N
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Description

N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group, a bromo-nitro substituted pyrazole ring, and a benzamide moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O4/c19-16-11-22(20-17(16)23(25)26)10-14-7-4-8-15(9-14)18(24)21-27-12-13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRMXXNPMNBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be synthesized through cyclization reactions.

    Introduction of the bromo and nitro groups: Bromination and nitration reactions can be employed to introduce the bromo and nitro substituents on the pyrazole ring.

    Attachment of the benzyloxy group: The benzyloxy group can be introduced through etherification reactions.

    Formation of the benzamide moiety: The final step involves the formation of the benzamide linkage, typically through amide bond formation reactions using appropriate coupling reagents.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(benzyloxy)-3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure with a chloro substituent instead of bromo.

    N-(benzyloxy)-3-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]benzamide: Similar structure with an amino group instead of a nitro group.

Uniqueness

N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both bromo and nitro groups provides opportunities for further functionalization and derivatization, making it a versatile compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
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N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide

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